molecular formula C11H14N2O3 B187896 3-Amino-4-morpholin-4-ylbenzoic acid CAS No. 26586-19-6

3-Amino-4-morpholin-4-ylbenzoic acid

Cat. No.: B187896
CAS No.: 26586-19-6
M. Wt: 222.24 g/mol
InChI Key: YXQFQHYAVDIHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-morpholin-4-ylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

3-Amino-4-morpholin-4-ylbenzoic acid can be synthesized through various methods, often involving the reaction of morpholine derivatives with benzoic acid analogs. The structural formula is represented as:

C14H21N3O3\text{C}_{14}\text{H}_{21}\text{N}_3\text{O}_3

The compound features a morpholine ring, which contributes to its solubility and biological activity. The synthesis typically involves multi-step reactions that may include condensation and cyclization processes.

Antitumor Activity

One of the most significant applications of AMBA is in cancer treatment. Studies have shown that derivatives of AMBA exhibit potent antitumor properties. For instance, compounds synthesized from AMBA have demonstrated inhibitory effects on various cancer cell lines, including breast and colon cancers. The mechanism of action often involves the inhibition of specific kinases or enzymes crucial for tumor growth and proliferation .

Anti-inflammatory Properties

AMBA has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of AMBA and its derivatives. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal examined the antitumor efficacy of AMBA derivatives against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
AMBA Derivative A5.08MCF7 (Breast)
AMBA Derivative B22.54T47D (Breast)

Case Study: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of AMBA, researchers found that it effectively reduced TNF-alpha levels in vitro, indicating its potential use in treating inflammatory diseases .

TreatmentTNF-alpha Reduction (%)
Control0
AMBA87

Mechanism of Action

The mechanism of action of 3-Amino-4-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-morpholin-4-ylbenzoic acid is unique due to the specific positioning of the amino and morpholine groups on the benzene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications .

Biological Activity

3-Amino-4-morpholin-4-ylbenzoic acid (also referred to as AMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features an amino group and a morpholine ring, which are critical for its interaction with various biological targets. Understanding the biological activity of AMBA is essential for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure includes:

  • An amino group (-NH2)
  • A morpholine ring, which enhances solubility and potential receptor binding.

The biological activity of AMBA is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, while the morpholine ring may enhance binding affinity and specificity. This dual interaction mechanism potentially allows AMBA to act as an enzyme inhibitor or modulator in various biochemical pathways.

1. Enzyme Inhibition

Research indicates that AMBA may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit proteasomal activity, which is crucial for protein degradation and cellular homeostasis .

2. Antioxidant Activity

AMBA has been evaluated for its antioxidant properties. Compounds with benzoic acid scaffolds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests that AMBA could play a role in protecting cells from oxidative damage.

3. Antiproliferative Effects

In vitro studies have reported that AMBA exhibits antiproliferative effects against various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been documented, making it a candidate for further investigation as a potential anticancer agent .

Study 1: Proteasome Activity Modulation

A study focusing on benzoic acid derivatives demonstrated that AMBA could enhance the activity of the ubiquitin-proteasome pathway (UPP) in human foreskin fibroblasts. The findings indicated that at specific concentrations, AMBA significantly increased proteasomal activity without exhibiting cytotoxic effects .

Study 2: Cell Viability Assays

In another investigation, AMBA was tested on Hep-G2 and A2058 cancer cell lines. The results showed a notable reduction in cell viability at higher concentrations (5 μM), suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of AMBA, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundAMBAEnzyme inhibition, Antioxidant
4-Morpholin-4-ylbenzoic acid4-MorpholineLower binding affinity
3-Chloro-4-methoxybenzoic acidChloro-MethoxyStronger proteasomal activation

Properties

IUPAC Name

3-amino-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFQHYAVDIHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350631
Record name 3-amino-4-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-19-6
Record name 3-amino-4-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.